methyl 3-cyclopropaneamido-5-phenylthiophene-2-carboxylate
Overview
Description
Methyl 3-cyclopropaneamido-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester . The reaction conditions often require the use of a base and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as the Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and high functional group tolerance, making it suitable for large-scale synthesis . The use of palladium catalysts and boron reagents is common in this process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropaneamido-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-cyclopropaneamido-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of methyl 3-cyclopropaneamido-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial effects could result from disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-phenylthiophene-2-carboxylate: This compound is structurally similar but contains an amino group instead of a cyclopropaneamido group.
Methyl 3-aryl-2-bromo-2-chloropropanoates: These compounds are used as starting materials in the synthesis of various thiophene derivatives.
Uniqueness
Methyl 3-cyclopropaneamido-5-phenylthiophene-2-carboxylate is unique due to the presence of the cyclopropaneamido group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 3-(cyclopropanecarbonylamino)-5-phenylthiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-20-16(19)14-12(17-15(18)11-7-8-11)9-13(21-14)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMVNGIWSLFHJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325303 | |
Record name | methyl 3-(cyclopropanecarbonylamino)-5-phenylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784657 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477326-17-3 | |
Record name | methyl 3-(cyclopropanecarbonylamino)-5-phenylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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